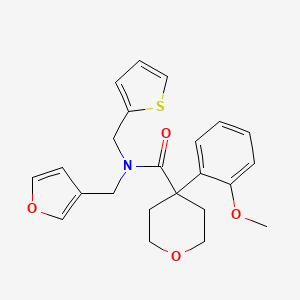![molecular formula C27H29N7O3S B2775519 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 868143-44-6](/img/no-structure.png)
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazole and purine moieties are aromatic and planar, while the piperazine ring is flexible and can adopt various conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the benzoxazole moiety might undergo electrophilic substitution reactions, while the piperazine could participate in reactions with electrophiles due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .Scientific Research Applications
- Researchers have synthesized derivatives of benzo[d]oxazol-2(3H)-ones, including this compound, and evaluated their cytotoxicity against human pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines . Many of these derivatives exhibited excellent to moderate anti-cancer activity. Notably, compounds 6b, 6l, 6n, and 6x emerged as lead molecules. Compound 6l demonstrated potency against pancreatic adenocarcinoma, while 6x was effective against non-small cell lung carcinoma.
- Interestingly, some of the synthesized derivatives were also tested against Mycobacterium tuberculosis. Compound 6h showed promising anti-mycobacterial activity, with an IC50 value comparable to that of ciprofloxacin . This finding highlights its potential in combating tuberculosis.
- In a different context, researchers have designed and evaluated a library of benzo[d]thiazole/quinoline-2-thiol compounds for novel quorum sensing inhibitors. While not directly related to cancer or tuberculosis, this demonstrates the compound’s versatility in diverse research areas .
Anti-Cancer Properties
Anti-Mycobacterial Activity
Quorum Sensing Inhibition
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and the second intermediate is 8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. These intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "Methyl isobutyl ketone", "Sodium hydride", "2-Bromo-1-(benzo[d]oxazol-2-yl)ethanone", "Thiophenol", "4-Benzylpiperazine", "Sodium carbonate", "N,N-Dimethylformamide", "Triethylamine", "Acetic anhydride" ], "Reaction": [ "Step 1: 2-Amino-6-chloropurine is reacted with methyl isobutyl ketone in the presence of sodium hydride to form 7-methyl-2-(propan-2-yl)-9H-purin-6-amine.", "Step 2: 7-methyl-2-(propan-2-yl)-9H-purin-6-amine is reacted with 2-bromo-1-(benzo[d]oxazol-2-yl)ethanone in the presence of sodium hydride to form 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: Thiophenol is added to the reaction mixture from step 2, and the mixture is heated to form 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 4: 4-Benzylpiperazine is reacted with 7-methyl-2-(propan-2-yl)-9H-purin-6-amine in the presence of sodium carbonate and N,N-dimethylformamide to form 8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 5: The two intermediates from steps 3 and 4 are coupled using a coupling agent such as triethylamine and acetic anhydride to form the final product, 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione." ] } | |
CAS RN |
868143-44-6 |
Product Name |
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
Molecular Formula |
C27H29N7O3S |
Molecular Weight |
531.64 |
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C27H29N7O3S/c1-31-23-22(24(35)30-26(31)36)34(12-7-17-38-27-28-20-10-5-6-11-21(20)37-27)25(29-23)33-15-13-32(14-16-33)18-19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,30,35,36) |
InChI Key |
NHTNZUCDOVOSMZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCSC5=NC6=CC=CC=C6O5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



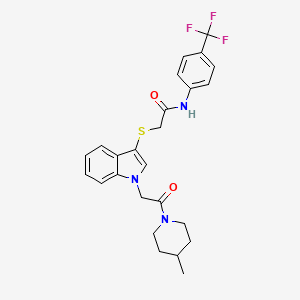
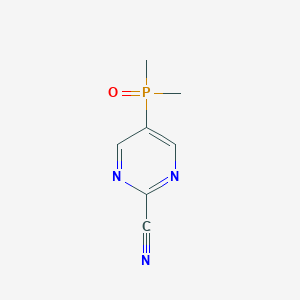
![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)

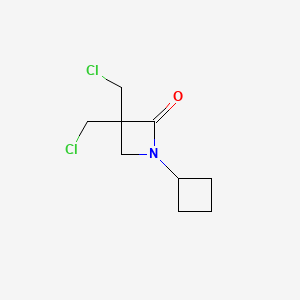
![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)
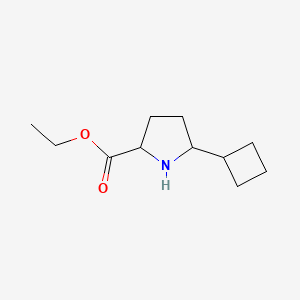
![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2775449.png)

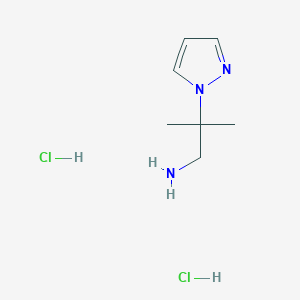
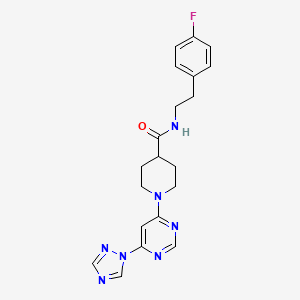

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2775457.png)
